D-Glucitol,2,5-anhydro-,4,6-dibenzoate

Description

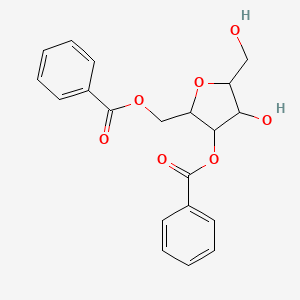

D-Glucitol,2,5-anhydro-,4,6-dibenzoate: is a chemical compound with the molecular formula C20H20O7 and a molecular weight of 372.37 g/mol . It is a derivative of D-glucitol (also known as sorbitol), where the hydroxyl groups at positions 4 and 6 are esterified with benzoic acid. This compound is primarily used in research and development settings.

Properties

Molecular Formula |

C20H20O7 |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

[3-benzoyloxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C20H20O7/c21-11-15-17(22)18(27-20(24)14-9-5-2-6-10-14)16(26-15)12-25-19(23)13-7-3-1-4-8-13/h1-10,15-18,21-22H,11-12H2 |

InChI Key |

SSDDKLJPMGOGSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)CO)O)OC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Glucitol,2,5-anhydro-,4,6-dibenzoate typically involves the esterification of D-glucitol with benzoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bonds .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions using similar conditions as described above. The process would be optimized for yield and purity, with subsequent purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: D-Glucitol,2,5-anhydro-,4,6-dibenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: D-glucitol derivatives with hydroxyl groups.

Substitution: Various substituted glucitol derivatives depending on the nucleophile used.

Scientific Research Applications

D-Glucitol,2,5-anhydro-,4,6-dibenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of D-Glucitol,2,5-anhydro-,4,6-dibenzoate involves its interaction with various molecular targets. The ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s behavior in biological systems.

Comparison with Similar Compounds

D-Glucitol,2,5-anhydro-,4,6-dibenzoate 1-(4-methylbenzenesulfonate): A similar compound with an additional sulfonate group, which may alter its chemical properties and reactivity.

This compound 1-(4-methylbenzenesulfonate): Another derivative with different ester groups, affecting its solubility and interaction with other molecules.

Uniqueness: this compound is unique due to its specific esterification pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where these properties are advantageous.

Biological Activity

D-Glucitol,2,5-anhydro-,4,6-dibenzoate (CAS Number: 75499-83-1) is a derivative of D-glucitol that has garnered interest for its potential biological activities. This compound features a unique structure that may influence its interactions within biological systems. Understanding its biological activity is essential for exploring its applications in pharmaceuticals and other fields.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 372.37 g/mol. Its structure includes two benzoate groups attached to the glucitol backbone, which may enhance its solubility and bioactivity compared to simpler glucitol derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C20H20O7 |

| Molecular Weight | 372.37 g/mol |

| CAS Number | 75499-83-1 |

Antioxidant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage in cells. Research suggests that the presence of hydroxyl groups in the glucitol structure contributes to its capacity to scavenge free radicals effectively .

Antimicrobial Properties

The antimicrobial activity of D-Glucitol derivatives has been explored in various studies. For instance, compounds related to D-Glucitol have shown effectiveness against a range of bacterial strains including E. coli and S. aureus. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways .

Cytotoxic Effects

Cytotoxicity studies have demonstrated that certain derivatives of D-glucitol can inhibit the growth of cancer cell lines. For example, compounds with similar structural motifs have been shown to induce apoptosis in human cancer cells through various pathways including the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

- Antioxidant Efficacy : A study conducted on various benzoate derivatives found that those with similar configurations to D-Glucitol displayed notable antioxidant activity with IC50 values significantly lower than standard antioxidants like ascorbic acid .

- Antimicrobial Testing : In vitro tests revealed that D-Glucitol derivatives inhibited the growth of Staphylococcus aureus with an inhibition zone measuring up to 15 mm at concentrations as low as 0.02 mg/mL .

- Cytotoxicity Assessment : Research involving human breast cancer cell lines treated with D-glucitol derivatives showed a dose-dependent decrease in cell viability, suggesting potential for development into therapeutic agents against cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.